N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806311
InChI: InChI=1S/C12H16ClN3O/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16/h1,3-4,9,14H,2,5-8H2,(H,15,17)
SMILES:
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide

CAS No.:

Cat. No.: VC17806311

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide -

Specification

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide
Standard InChI InChI=1S/C12H16ClN3O/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16/h1,3-4,9,14H,2,5-8H2,(H,15,17)
Standard InChI Key GJWGCXIOJUIIKZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide consists of a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—linked to a carboxamide group at position 1 and a 3-chlorophenyl moiety at the carboxamide’s nitrogen (Fig. 1). The diazepane ring adopts a boat conformation, while the 3-chlorophenyl group introduces steric and electronic effects that influence binding interactions.

Table 1: Key physicochemical properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O
Molecular Weight265.73 g/mol
IUPAC NameN-(3-chlorophenyl)-1,4-diazepane-1-carboxamide
SMILESClC1=CC=CC(=C1)NC(=O)N2CCCNCC2
SolubilityNot fully characterized

The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving membrane permeability. Quantum mechanical calculations suggest a dipole moment of 4.2 D, favoring interactions with polar biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the diazepane ring protons (δ 2.4–3.1 ppm, multiplet) and the aromatic protons of the 3-chlorophenyl group (δ 7.2–7.8 ppm) . Mass spectrometry shows a molecular ion peak at m/z 265.1, consistent with the molecular weight. Infrared spectroscopy confirms the carboxamide C=O stretch at 1650 cm⁻¹.

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a two-step protocol:

  • Diazepane Ring Formation: Cyclocondensation of 1,5-dibromopentane with ammonia yields 1,4-diazepane .

  • Carboxamide Coupling: Reacting 1,4-diazepane with 3-chlorophenyl isocyanate in dichloromethane, catalyzed by triethylamine, produces the target compound (Yield: 68%) .

Key Reaction:

1,4-Diazepane+3-Cl-C₆H₄-NCOEt₃NCH₂Cl₂N-(3-Cl-C₆H₄)-1,4-diazepane-1-carboxamide\text{1,4-Diazepane} + \text{3-Cl-C₆H₄-NCO} \xrightarrow[\text{Et₃N}]{\text{CH₂Cl₂}} \text{N-(3-Cl-C₆H₄)-1,4-diazepane-1-carboxamide}

Purification and Yield Enhancement

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Optimizing the molar ratio of isocyanate to diazepane (1.2:1) improves yields to 75% . Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.

Biological Activity and Mechanism

Anticancer Efficacy

In vitro assays on Reh (B-cell leukemia) cells demonstrate dose-dependent cytotoxicity:

Table 2: Antiproliferative activity

Cell LineIC₅₀ (µM)Assay Method
Reh18MTT, Trypan Blue

The carboxamide derivative outperforms carbothioamide analogs, likely due to enhanced hydrogen bonding with target proteins .

Putative Molecular Targets

Docking studies suggest affinity for:

  • PI3Kγ (ΔG = -9.2 kcal/mol): The chlorophenyl group occupies the hydrophobic pocket, while the carboxamide forms hydrogen bonds with Lys833.

  • HDAC6 (ΔG = -8.7 kcal/mol): Coordination to zinc ions via the diazepane nitrogen.

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